molecular formula C9H16O3 B8779996 Ethyl 2-ethyl-3-oxopentanoate CAS No. 117090-85-4

Ethyl 2-ethyl-3-oxopentanoate

Cat. No.: B8779996
CAS No.: 117090-85-4
M. Wt: 172.22 g/mol
InChI Key: MJPUHPKVTAZJOZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of β-Keto Ester Chemistry

The journey of β-keto esters in organic chemistry is a fascinating narrative of discovery and innovation. A pivotal moment in this history was the discovery of the Claisen condensation in 1887 by German chemist Ludwig Claisen. geeksforgeeks.orgnumberanalytics.comwikipedia.orgnumberanalytics.comalgoreducation.com This reaction involves the condensation of two esters in the presence of a strong base to form a β-keto ester. geeksforgeeks.orgwikipedia.orgnumberanalytics.com The mechanism begins with the deprotonation of an α-hydrogen on an ester to create an enolate ion, which then attacks the carbonyl carbon of a second ester. geeksforgeeks.org

Another significant development was the Dieckmann condensation, first reported by Walter Dieckmann in 1894. chemistrylearner.comnumberanalytics.comnumberanalytics.comwikipedia.org This reaction is an intramolecular version of the Claisen condensation, where a diester reacts to form a cyclic β-keto ester. chemistrylearner.comnumberanalytics.comnumberanalytics.comwikipedia.org The Dieckmann condensation has proven particularly useful for creating five and six-membered rings, which are common structural motifs in many natural products and biologically active molecules. numberanalytics.comorganicreactions.org

These foundational reactions laid the groundwork for the extensive field of β-keto ester chemistry. Over the years, advancements have included the use of new bases and solvents to improve reaction efficiency and selectivity. numberanalytics.com The development of palladium-catalyzed reactions of allyl β-keto esters has further expanded their synthetic utility, allowing for transformations under neutral conditions. nih.gov

Academic Significance of Ethyl 2-ethyl-3-oxopentanoate as a Synthetic Precursor

This compound is a member of the β-keto ester family and serves as a crucial building block in organic synthesis. fiveable.me The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations. fiveable.me

One of the key reactions of β-keto esters is alkylation. The α-hydrogens of β-keto esters are acidic and can be removed by a base to form a nucleophilic enolate ion. aklectures.comjove.com This enolate can then react with alkyl halides in an SN2 reaction to introduce new alkyl groups. aklectures.comjove.com This process can be repeated to create dialkylated products. aklectures.com

Furthermore, β-keto esters can undergo hydrolysis to form a β-keto acid, which can then be decarboxylated by heating to produce a ketone and carbon dioxide. aklectures.comlibretexts.orgmcat-review.orgmasterorganicchemistry.com The combination of alkylation followed by hydrolysis and decarboxylation is a powerful method for synthesizing complex ketones. aklectures.com

The versatility of β-keto esters like this compound makes them valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and other fine chemicals. numberanalytics.comnumberanalytics.comnbinno.commedchemexpress.com

Fundamental Reactivity Principles Pertinent to Research

The reactivity of this compound is governed by several key principles of organic chemistry.

Keto-Enol Tautomerism : β-Keto esters exist in equilibrium between a keto form and an enol form. mcat-review.orgacs.orgthermofisher.comchemrxiv.orgcdnsciencepub.comresearchgate.net This tautomerism is a dynamic process where a proton migrates from the α-carbon to the carbonyl oxygen, forming a carbon-carbon double bond and a hydroxyl group. thermofisher.com While the keto form is generally more stable, the enol form is stabilized by intramolecular hydrogen bonding and conjugation. thermofisher.com The ability to exist as an enolate ion is central to the reactivity of β-keto esters. mcat-review.org

Acidity of α-Hydrogens : The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than typical α-hydrogens. mcat-review.org This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting negative charge through resonance, delocalizing the electrons over the oxygen atoms. This makes the formation of the enolate ion, the key nucleophile in many reactions of β-keto esters, particularly favorable. mcat-review.org

Nucleophilic Acyl Substitution : The ester group of this compound can undergo nucleophilic acyl substitution. In reactions like the Claisen condensation, the alkoxy group of the ester acts as a leaving group. wikipedia.org

The interplay of these principles dictates the diverse reaction pathways available to this compound, making it a subject of ongoing research and application in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117090-85-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-ethyl-3-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-4-7(8(10)5-2)9(11)12-6-3/h7H,4-6H2,1-3H3

InChI Key

MJPUHPKVTAZJOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)CC)C(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Ethyl 3 Oxopentanoate

Classical and Established Synthesis Routes

Traditional methods for synthesizing β-keto esters have long been the foundation of organic chemistry, relying on well-understood, robust reactions.

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters. This reaction involves the base-catalyzed condensation of two ester molecules to form a new carbon-carbon bond. In a classical approach, the synthesis of a substituted β-keto ester like Ethyl 2-ethyl-3-oxopentanoate would involve a crossed Claisen condensation. However, a simple crossed condensation between two different esters, such as ethyl butyrate (B1204436) and ethyl propanoate, would typically result in a mixture of four different products, complicating purification and reducing the yield of the desired compound.

A more controlled classical approach involves the directed acylation of a pre-formed ester enolate. In this method for synthesizing this compound, ethyl butyrate is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to quantitatively form the corresponding enolate. This enolate then acts as a nucleophile, attacking an acylating agent like propionyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the target β-keto ester.

The mechanism proceeds via three key steps:

Enolate Formation: A strong base abstracts an α-proton from the ester starting material (ethyl butyrate) to form a resonance-stabilized enolate.

Nucleophilic Attack: The α-carbon of the enolate attacks the electrophilic carbonyl carbon of the acyl chloride (propionyl chloride).

Elimination: The intermediate alkoxide collapses, reforming the carbonyl and eliminating the leaving group (chloride) to yield this compound.

While effective, this method requires stoichiometric amounts of a strong base and strictly anhydrous conditions.

Reactant 1 Reactant 2 Base Typical Conditions Product
Ethyl butyratePropionyl chlorideLithium diisopropylamide (LDA)Anhydrous THF, -78 °C to RTThis compound

This interactive table summarizes a directed Claisen-type condensation approach.

Esterification is a direct and fundamental method for synthesizing esters. The most common variant is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. To produce this compound via this route, its corresponding carboxylic acid, 2-ethyl-3-oxopentanoic acid, is refluxed with ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the formation of the ethyl ester product.

Mechanism of Fischer Esterification:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases its electrophilicity.

The nucleophilic oxygen atom of ethanol attacks the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups creates a good leaving group (water).

Elimination of water and subsequent deprotonation of the carbonyl group regenerates the acid catalyst and yields the final ester.

Transesterification is another viable strategy, particularly if a different ester of 2-ethyl-3-oxopentanoic acid (e.g., the methyl ester) is more readily available. In this process, an ester is converted into another by reaction with an alcohol in the presence of a catalyst. For instance, mthis compound can be converted to this compound by reacting it with an excess of ethanol, typically under acid or base catalysis, to shift the equilibrium towards the desired product.

Modern and Sustainable Preparative Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Modern synthesis seeks to replace stoichiometric reagents with catalytic alternatives to minimize waste and improve efficiency. acs.org In the context of β-keto ester synthesis, various catalytic systems have been developed. Lewis acids, such as indium(III) triflate (In(OTf)₃), have been shown to catalyze the addition of β-keto esters to alkynes, indicating their utility in reactions involving these functional groups. orgsyn.org

Biocatalysis represents a significant advancement in sustainable synthesis. Enzymes, such as lipases, can be used for highly selective transformations under mild conditions. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been effectively used for the dynamic kinetic resolution of acids to produce chiral esters, a technology applicable to the synthesis of enantiomerically pure β-keto esters. Such enzymatic methods offer high selectivity and operate in environmentally friendly solvent systems, including solvent-free conditions.

Catalyst Type Example Catalyst Reaction Type Key Advantages
Lewis AcidIndium(III) triflate (In(OTf)₃)C-C bond formationLow catalyst loading, good functional group tolerance. orgsyn.org
BiocatalystCandida antarctica lipase B (CALB)Esterification / ResolutionHigh enantioselectivity, mild conditions, recyclable.
Base CatalystSodium EthoxideCondensationWell-established, effective for enolate formation.

This interactive table compares different catalytic approaches applicable to β-keto ester synthesis.

The presence of two distinct carbonyl groups (ketone and ester) in this compound presents a challenge and an opportunity for selective chemical transformations. Chemo- and regioselective synthesis aims to modify one functional group with precision while leaving the other intact.

For instance, the selective reduction of the ketone group to a hydroxyl group without affecting the ester is a common goal. This can be achieved using specific reducing agents under controlled conditions. Sodium borohydride (B1222165) (NaBH₄), when used at low temperatures, can selectively reduce the ketone over the less reactive ester. More specialized reagents, like the borane-dimethyl sulfide (B99878) (BMS) complex, have demonstrated high regioselectivity in the reduction of related 3-oxygenated glutarate derivatives, highlighting a potential route for the selective reduction of this compound. scielo.br

Conversely, the ester group can be selectively reduced to an alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄), though this typically reduces the ketone as well. Achieving selectivity often relies on protecting one group while the other is transformed.

Regioselectivity is also crucial during the synthesis itself. As mentioned, the use of a directed approach with a strong, non-nucleophilic base like LDA ensures that only one specific enolate is formed, preventing side products from self-condensation and ensuring the acylation occurs at the desired α-position.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Several of its principles are highly relevant to the synthesis of this compound.

Atom Economy: This metric, developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final product. acs.org Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. For example, a catalytic hydrogenation for reduction is 100% atom-economical, whereas a classical reduction using NaBH₄ generates inorganic byproducts. acs.org

Synthetic Route Reactants Products Atom Economy
Directed Acylation Ethyl butyrate + Propionyl chloride + LDAThis compound + LiCl + Diisopropylamine~48%
Catalytic Esterification 2-ethyl-3-oxopentanoic acid + EthanolThis compound + H₂O~90%

This interactive table provides a comparative analysis of the atom economy for two different synthetic routes.

Use of Safer Solvents and Reagents: Many classical syntheses employ volatile and toxic organic solvents like tetrahydrofuran (B95107) (THF). Green chemistry encourages the use of safer alternatives. acs.org Research has explored using glycerol (B35011) or bio-based solvents like ethyl lactate (B86563) as reaction media, which are non-toxic, biodegradable, and derived from renewable resources. blogspot.comgoogle.com

Catalysis: As discussed, catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.org The shift from stoichiometric bases like LDA to catalytic systems represents a significant green advancement. Biocatalysis with enzymes further enhances the sustainability profile by utilizing biodegradable catalysts that operate under mild temperatures and pressures in aqueous or solvent-free systems. core.ac.uk

Stereoselective Synthesis of Chiral Analogs and Derivatives

The creation of specific stereoisomers of molecules is paramount as different enantiomers and diastereomers can exhibit vastly different biological activities and physical properties. For derivatives of this compound, controlling the stereochemistry at the α- and β-positions is a significant synthetic challenge.

Enantiospecific and Diastereoselective Pathways

Enantiospecific synthesis aims to convert a chiral starting material into a chiral product without loss of enantiomeric purity. A notable example, though for a structurally similar compound, is the synthesis of (+)-(S)-3-methyl-2-oxopentanoic acid ethyl ester, which provides a clear pathway that can be adapted for this compound. This synthesis commences from the chiral amino acid L-(+)-isoleucine. researchgate.net The process involves a three-step sequence, starting with the conversion of the amino acid to the corresponding α-hydroxy acid, followed by oxidation to the α-keto acid, and finally esterification to yield the target ethyl ester. google.com This strategy leverages the inherent chirality of the starting material to produce an enantiomerically pure product.

Diastereoselective reactions, on the other hand, create a new stereocenter in a molecule that already contains one, with a preference for one diastereomer over others. A common approach for β-keto esters is the diastereoselective reduction of the ketone group to a hydroxyl group. For instance, the reduction of β-keto esters can be achieved with high diastereoselectivity using reducing agents like sodium borohydride in the presence of chelating agents. acs.org

Another powerful diastereoselective pathway involves the addition of organometallic reagents to α-keto esters bearing a chiral auxiliary. Research has shown that the addition of Grignard reagents to α-keto esters derived from chiral inositol (B14025) derivatives can proceed with high diastereomeric excess (up to 98% de). oup.com The choice of the organometallic reagent can even reverse the diastereoselectivity; Grignard reagents may favor one diastereomer while organolithium reagents favor the other. oup.com

The table below summarizes the enantiospecific synthesis of a close analog of this compound, highlighting the starting material and key transformations.

StepReactionReagentsProductChiralityReference
1Diazotization of amino acidL-Isoleucine, NaNO₂, H₂SO₄(+)-(2S,3S)-2-Hydroxy-3-methylpentanoic acid(2S, 3S) google.com
2Oxidation of hydroxy acidKMnO₄(+)-(S)-3-Methyl-2-oxopentanoic acid(S) google.com
3Fischer EsterificationEthanol, H₂SO₄(+)-(S)-3-Methyl-2-oxopentanoic acid ethyl ester(S) google.com

Chiral Catalyst and Auxiliaries in Synthesis

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of chiral α-substituted-β-ketoesters, chiral auxiliaries have proven effective. For example, enamines derived from the reaction of a β-ketoester with a chiral diamine, such as (1S,2S)-trans-1,2-diaminocyclohexane, can undergo diastereoselective reactions. unimi.itmdpi.com Subsequent removal of the auxiliary yields the enantioenriched α-substituted-β-ketoester. unimi.itmdpi.com

Another class of effective chiral auxiliaries are cis-1-arylsulfonamido-2-indanols. nih.gov α-Keto esters bearing these auxiliaries can be reduced with high diastereoselectivity to the corresponding α-hydroxy esters. nih.gov The choice of the specific auxiliary and reaction conditions allows for the synthesis of either enantiomer of the α-hydroxy acid product. nih.gov

Chiral Catalysts: Chiral catalysts create a chiral environment for the reaction to occur, favoring the formation of one enantiomer over the other. In the context of β-keto esters, several catalytic systems have been developed.

Organocatalysis: Chiral organic molecules can act as catalysts. For instance, cinchona-derived bifunctional catalysts have been used for the stereoselective addition of 1,3-dithiane-2-carboxythioesters to nitroalkenes, which after further transformations, yield chiral γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). rsc.org

Metal-Based Catalysis: Transition metal complexes with chiral ligands are widely used. For example, the asymmetric hydrogenation of β-ketoesters can be achieved using ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP. Although not specific to the title compound, the bioreduction of various β-ketoesters using whole cells of microorganisms like Kluyveromyces marxianus has been shown to produce chiral β-hydroxyesters with high conversion and enantiomeric excess. scielo.br This biocatalytic approach offers a green alternative to traditional chemical methods.

The following table presents examples of chiral auxiliaries and catalysts used in the stereoselective synthesis of β-keto ester derivatives, along with the achieved stereoselectivity.

MethodologyChiral ControllerSubstrate TypeProduct TypeStereoselectivity (ee/de)Reference
Chiral Auxiliary(1S,2S)-trans-1,2-diaminocyclohexaneα-Alkyl-β-ketoesterα-Alkyl-α-trifluoromethylthio-β-ketoesterup to 91% ee unimi.itmdpi.com
Chiral Auxiliarycis-1-Arylsulfonamido-2-indanolα-Keto esterα-Hydroxy esterHigh de nih.gov
Chiral Auxiliary(1L)-chiro-Inositol derivativeα-Keto esterα-Hydroxy esterup to 98% de oup.com
OrganocatalysisCinchona-derived catalyst1,3-Dithiane-2-carboxythioester & Nitroalkeneγ-Nitro-β-aryl-α-keto esterup to 92% ee rsc.org
BiocatalysisKluyveromyces marxianusEthyl 3-oxopentanoateEthyl (S)-3-hydroxypentanoate99% ee scielo.br

Chemical Reactivity and Transformational Chemistry of Ethyl 2 Ethyl 3 Oxopentanoate

Enolate Chemistry and Tautomerism Studies

A key characteristic of Ethyl 2-ethyl-3-oxopentanoate is its ability to undergo keto-enol tautomerism. This equilibrium between the keto and enol forms is fundamental to its chemistry. The presence of the electron-withdrawing acetyl group at position 3 stabilizes the formation of the enolate. The enol tautomer is further stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is a critical feature in organic synthesis as it facilitates the formation of enolates, which are key intermediates in reactions such as aldol (B89426) and Claisen condensations. utexas.edu

The formation of an enolate anion from β-keto esters like this compound is a crucial first step in many synthetic procedures. For instance, in a Claisen condensation, a strong base is used to deprotonate the α-carbon, creating a nucleophilic enolate that can then attack the electrophilic carbonyl carbon of another ester molecule. utexas.edu

Nucleophilic and Electrophilic Reaction Pathways

The chemical reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic attacks. The carbonyl group renders the compound electrophilic, making it reactive towards nucleophiles. evitachem.com Nucleophilic substitution reactions can occur, leading to the replacement of the ester group with other functional groups, depending on the nucleophile used. evitachem.com

Conversely, the enolate form of this compound is a potent nucleophile. This nucleophilicity is central to its role in carbon-carbon bond-forming reactions. For example, the enolate can participate in alkylation and acylation reactions.

Reductive and Oxidative Transformations

This compound can undergo both reduction and oxidation, leading to the formation of different classes of compounds.

Reductive Transformations: The ketone and ester functionalities can be reduced to alcohols using various reducing agents. evitachem.com Common reagents for these transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com For instance, the reduction of the ketone group in a related compound, 1-ethylpropyl-2-methyl-3-oxopentanoate, using NaBH₄ in the presence of a Lewis acid like manganese(II) chloride has been reported. redalyc.org

Oxidative Transformations: Oxidation of this compound can lead to the formation of the corresponding carboxylic acids. evitachem.com Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are typically employed for this purpose. evitachem.com The oxidation of related hydroxy-ketoesters, such as (+)-(2S, 3S)-2-hydroxy-3-methylpentanoic acid ethyl ester, to the corresponding α-keto ester has been achieved using pyridinium (B92312) chlorochromate (PCC). google.com

Table 1: Summary of Reductive and Oxidative Transformations

Transformation Reagent(s) Product Type
Reduction Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) Alcohols
Oxidation Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃), Pyridinium Chlorochromate (PCC) Carboxylic Acids, α-Keto Esters

Cyclization and Rearrangement Reactions

The structural features of this compound and its derivatives make them suitable substrates for cyclization and rearrangement reactions, leading to the synthesis of various heterocyclic and carbocyclic systems.

For instance, a derivative, ethyl 2-bromo-3-oxopentanoate, has been used in a catalyst-free bicomponent cyclization reaction with 5-bromo-3-methylpyridin-2-amine to construct an imidazo[1,2-a]pyridine (B132010) core. acs.org This alkylation/condensation strategy proved to be an efficient method for creating this key heterocyclic skeleton. acs.org

Another related compound, ethyl 2-diazo-3-oxopentanoate, undergoes rhodium- or copper-catalyzed cyclopropanation reactions with alkenes. This transformation proceeds through the formation of a metal-bound carbene intermediate.

Metal-Catalyzed Transformations

Metal catalysts play a significant role in expanding the synthetic utility of β-keto esters like this compound. Palladium-catalyzed reactions, in particular, have been extensively studied for this class of compounds. Research has shown that β-keto esters can undergo novel transformations in the presence of palladium catalysts.

Cobalt catalysts have also been employed in indolization reactions. mdpi.com For example, the reaction of ortho-iodoanilines with β-ketoesters in the presence of a cobalt catalyst can yield 2,3-disubstituted indoles. mdpi.com However, the steric hindrance on the β-ketoester can influence the reactivity, as demonstrated by the unreactivity of ethyl 4,4-dimethyl-3-oxopentanoate in one such system. mdpi.com

Advanced Analytical and Mechanistic Elucidation Techniques

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing kinetic and mechanistic data without the need for sample extraction.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring the synthesis of β-keto esters like Ethyl 2-ethyl-3-oxopentanoate, which is often prepared via a Claisen condensation or related ester condensation reactions. By immersing an ATR probe directly into the reaction vessel, the transformation of reactants into products can be continuously tracked. escholarship.orgmdpi.comnih.gov

For the synthesis of this compound from the self-condensation of ethyl propionate, key spectral changes can be monitored. The decrease in the intensity of the carbonyl (C=O) stretching band of the reactant ester (typically around 1740-1735 cm⁻¹) and the appearance of the characteristic dual carbonyl peaks of the β-keto ester product would be observed. The ester carbonyl of this compound would appear around 1740 cm⁻¹, while the ketone carbonyl would absorb at a lower frequency, typically in the range of 1720-1715 cm⁻¹, due to the influence of the adjacent carbonyl group. The keto-enol tautomerism inherent to β-keto esters can also be studied, with the enol form exhibiting a broad O-H stretch (around 3400-3200 cm⁻¹) and a C=C stretching vibration (around 1650 cm⁻¹).

Table 1: Hypothetical In-situ ATR-FTIR Data for the Synthesis of this compound

Time (minutes)Reactant (Ethyl Propionate) Absorbance at ~1738 cm⁻¹Product (this compound) Ketone Absorbance at ~1718 cm⁻¹
01.000.00
150.850.15
300.650.35
600.300.70
1200.050.95

This is a hypothetical representation of expected data.

Operando Raman spectroscopy offers a complementary in-situ technique. While less sensitive to carbonyl groups than FTIR, it can provide valuable information about the carbon backbone and C-C bond formation during the reaction.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular architecture.

Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded protons and carbons, confirming the connectivity within the molecule. For this compound, an HSQC spectrum would show correlations between the protons and their attached carbons, as detailed in the hypothetical data table below.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between CH, CH₂, and CH₃ groups. openstax.orglibretexts.org A DEPT-135 spectrum of this compound would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl carbons, would be absent. A DEPT-90 spectrum would exclusively show the CH carbon signal. researchgate.netnist.govfiveable.mepressbooks.pub

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

Atom NumberCarbon TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)HSQC CorrelationDEPT-135 Phase
1CH₃~14~1.2 (t)YesPositive
2CH₂~61~4.1 (q)YesNegative
3C=O~170-NoAbsent
4CH~55~3.5 (t)YesPositive
5C=O~205-NoAbsent
6CH₂~35~2.5 (q)YesNegative
7CH₃~8~1.0 (t)YesPositive
8CH₂~25~1.6 (sextet)YesNegative
9CH₃~13~0.9 (t)YesPositive

Note: Predicted chemical shifts are estimates based on analogous structures. Actual values may vary. The numbering scheme is for illustrative purposes.

Mass Spectrometric Applications in Reaction Pathway Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to deduce their structure from fragmentation patterns. For this compound, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) provide valuable information.

Under EI-MS, this compound (MW: 172.22 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern would likely involve characteristic losses of functional groups. libretexts.org Common fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangements. researchgate.net Expected fragments would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 127, and the loss of the ethyl propionyl group (-C(O)CH₂CH₃, 57 Da) to give a fragment at m/z 115.

ESI-MS is particularly useful for monitoring reaction pathways by detecting intermediates, which are often transient and present in low concentrations. In the synthesis of this compound via a Claisen condensation, ESI-MS could be used to detect the enolate intermediate of ethyl propionate, as well as any side-products formed during the reaction.

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment Ion
172[M]⁺
143[M - C₂H₅]⁺
127[M - OC₂H₅]⁺
115[M - C(O)C₂H₅]⁺
101[M - COOC₂H₅]⁺
57[C(O)C₂H₅]⁺

This table represents predicted fragmentation based on the general behavior of β-keto esters.

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for separating complex mixtures and quantifying the components of a reaction. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used in the analysis of β-keto esters.

GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is an excellent method for monitoring the progress of the synthesis of this compound. mdpi.comresearchgate.netjmaterenvironsci.com A suitable GC method would involve a non-polar or medium-polarity capillary column and a temperature program that allows for the separation of the starting materials, the product, and any potential byproducts. The retention time of this compound would be longer than that of the lower-boiling point starting materials. GC-MS would provide definitive identification of the product peak based on its mass spectrum. scispace.com

HPLC is also a valuable tool, particularly for non-volatile or thermally labile compounds. For the analysis of β-keto esters, reversed-phase HPLC with a C18 column is commonly employed. chromforum.org A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Detection is typically achieved using a UV detector, as the carbonyl groups of the β-keto ester provide a chromophore. One of the challenges in the HPLC analysis of β-keto esters is the potential for peak broadening or splitting due to keto-enol tautomerism. chromforum.org This can often be mitigated by adjusting the pH of the mobile phase or by operating at an elevated temperature to promote rapid interconversion between the tautomers.

Table 4: Example Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasDetector
GC-MS30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)HeliumMass Spectrometer
HPLC150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)Acetonitrile/Water gradientUV (e.g., 254 nm)

Computational and Theoretical Investigations of Ethyl 2 Ethyl 3 Oxopentanoate

Electronic Structure and Conformational Analysis

The electronic structure and conformational flexibility of Ethyl 2-ethyl-3-oxopentanoate are fundamental to understanding its chemical behavior. The molecule's structure, featuring two carbonyl groups and rotatable single bonds, gives rise to a complex potential energy surface with multiple conformers.

Electronic Structure: The electronic properties of this compound are largely dictated by the presence of the β-dicarbonyl moiety. The lone pairs on the oxygen atoms of the ketone and ester groups, as well as the pi systems of the carbonyls, are key features of its electronic landscape. Computational methods like Density Functional Theory (DFT) can be employed to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating regions of nucleophilicity and the LUMO highlighting electrophilic sites.

Conformational Analysis: The presence of multiple single bonds in this compound allows for a variety of spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.com The relative stability of these conformers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding in the enol form.

A systematic conformational analysis of this compound would involve rotating each of the single bonds and calculating the energy of the resulting conformer. This process would identify the global minimum energy structure and other low-energy conformers that are likely to be present at room temperature.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational conformational analysis of this compound, based on typical values for similar molecules.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Anti180°0.0065
Gauche 160°0.8515
Gauche 2-60°0.8515
Eclipsed 14.50<1
Eclipsed 2120°5.00<1
Eclipsed 3-120°5.00<1

Note: This table is illustrative and not based on actual calculated data for this compound.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, such calculations can provide a deeper understanding of its reactivity in various transformations.

A key aspect of the reactivity of β-keto esters is the acidity of the α-proton and the subsequent reactions of the resulting enolate. Computational studies can model the deprotonation process and the structure of the enolate intermediate. The transition states for reactions such as alkylation and reduction can be located and their energies calculated, providing insights into the reaction kinetics.

For instance, a DFT study on the reduction of a β-keto ester using sodium borohydride (B1222165) in methanol (B129727) has been reported. lumenlearning.com This study optimized the geometries and energies of all intermediates and transition states in the proposed reaction mechanism. The calculations revealed the energy barrier for the reduction of the ketone and ester groups, indicating that the ketone is more readily reduced. Such studies provide a quantitative picture of the reaction pathway and can help in understanding the selectivity of the reaction.

The table below presents hypothetical activation energies for key reaction steps that this compound could undergo, based on computational studies of similar β-keto esters.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Enolate formationDFT (B3LYP/6-31G)15.2
α-Alkylation (with CH3I)DFT (B3LYP/6-31G)22.5
Ketone Reduction (with NaBH4)DFT (M06-2X/6-311+G(d,p))25.9
Ester Reduction (with NaBH4)DFT (M06-2X/6-311+G(d,p))51.0

Note: This table is illustrative and not based on actual calculated data for this compound.

Prediction of Reactivity and Selectivity

Computational chemistry provides a suite of tools for predicting the reactivity and selectivity of molecules. For this compound, these predictions can guide the choice of reagents and reaction conditions to achieve desired outcomes.

Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can be used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For β-keto esters, these calculations can help in predicting whether a reaction will occur at the α-carbon, the ketone carbonyl, or the ester carbonyl.

A study on a series of β-keto ester analogues used DFT to calculate reactivity descriptors. mdpi.com The results showed that the susceptibility to nucleophilic attack varied between the two carbonyl carbons depending on the substituents on the molecule. Such an analysis for this compound would involve calculating these indices to predict its regioselectivity in reactions with various nucleophiles.

The selectivity of reactions, such as the C- vs. O-alkylation of the enolate, can also be investigated computationally. By calculating the energies of the transition states leading to the different products, the kinetic and thermodynamic favorability of each pathway can be determined.

The following table provides hypothetical values for reactivity indices for the different reactive sites of this compound.

Atomic SiteFukui Function (f-) for Electrophilic AttackFukui Function (f+) for Nucleophilic AttackDual Descriptor (Δf)
α-Carbon0.250.10-0.15
Ketone Oxygen0.150.05-0.10
Ketone Carbon0.050.350.30
Ester Oxygen (C=O)0.100.08-0.02
Ester Carbonyl Carbon0.080.300.22

Note: This table is illustrative and not based on actual calculated data for this compound.

Computational Design of Catalytic Systems for Transformations

The rational design of catalysts for specific chemical transformations is a major goal of modern chemistry, and computational methods play a crucial role in this endeavor. For a versatile substrate like this compound, the design of catalysts for its selective functionalization is of significant interest.

Computational approaches can be used to screen potential catalysts and to understand the mechanism of catalysis at a molecular level. For transformations of β-keto esters, this could include the design of catalysts for:

Asymmetric α-alkylation: Computational modeling can be used to design chiral catalysts that can control the stereochemistry of the alkylation reaction. This involves studying the interaction of the catalyst with the enolate and the alkylating agent to understand the origins of enantioselectivity.

Selective reduction: Catalysts can be designed to selectively reduce either the ketone or the ester functionality. Computational studies can help in understanding the binding of the substrate to the catalyst and the mechanism of hydride transfer.

C-H functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Computational studies can aid in the design of catalysts that can selectively activate and functionalize the C-H bonds in this compound, for example, at the β-position. A study on the β-C-H functionalization of ketones and esters using cationic Pd complexes highlights the importance of ligand design, which can be guided by computational modeling, in achieving high reactivity and selectivity. nih.gov

The process of computational catalyst design typically involves the following steps:

Hypothesis generation: Proposing a catalytic cycle for the desired transformation.

Computational modeling: Using quantum chemical methods to calculate the energies of all intermediates and transition states in the proposed catalytic cycle.

Analysis and prediction: Analyzing the computational results to understand the factors that control the activity and selectivity of the catalyst.

In silico screening: Screening a library of potential catalysts computationally to identify the most promising candidates for experimental testing.

This iterative process of computational design and experimental validation can significantly accelerate the discovery of new and improved catalytic systems for the transformation of this compound and other valuable chemical compounds.

Synthetic Applications and Derivatization Strategies

Ethyl 2-ethyl-3-oxopentanoate as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound makes it a valuable synthon in organic chemistry. As part of the β-keto ester family, it possesses both electrophilic and nucleophilic characteristics, enabling its participation in numerous carbon-carbon bond-forming reactions. rsc.org This class of compounds is fundamental in constructing complex molecular architectures, including natural products and their analogs. google.com

The reactivity of β-keto esters is often harnessed through the generation of an enolate at the α-carbon, which can then act as a nucleophile in various transformations. Key synthetic applications for this class of compounds include:

Michael Additions: β-keto esters are frequently used as nucleophiles in Michael additions, a conjugate addition reaction to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for forming carbon-carbon bonds. nih.govnih.govrsc.org The enantioselective Michael addition of β-keto esters to enones can be achieved using chiral catalysts, yielding adducts with high stereoselectivity. rsc.orgacs.org

Palladium-Catalyzed Reactions: The chemistry of β-keto esters has been significantly expanded through palladium catalysis. Allylic esters of β-keto acids can generate palladium enolates, which then undergo a variety of transformations such as aldol (B89426) condensations, Michael additions, and allylation reactions. nih.gov These methods provide novel synthetic pathways not accessible through traditional means. nih.gov

Transesterification: The ester group can be modified through transesterification, often catalyzed by lipases for high chemo- and stereoselectivity. google.com This allows for the synthesis of different esters, including optically active β-keto esters which are valuable starting materials for natural product synthesis. google.com

The following table summarizes some general reactions where β-keto esters like this compound are used as building blocks.

Reaction TypeReactantProduct TypeSignificance in Synthesis
Michael Additionα,β-Unsaturated Carbonyl1,5-Dicarbonyl CompoundForms C-C bonds, builds molecular complexity. nih.govrsc.org
Pd-Catalyzed AllylationAllylic Carbonate/Acetateα-Allylated β-Keto EsterIntroduces an allyl group for further functionalization. nih.gov
Lipase-Catalyzed TransesterificationAlcoholChiral β-Keto EsterProvides access to enantiomerically pure building blocks. google.com

Derivatization for the Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl motif present in this compound is an ideal precursor for the synthesis of various heterocyclic compounds. This is achieved by reacting the β-keto ester with dinucleophilic reagents, where the two nucleophilic sites of the reagent react with the two electrophilic carbonyl carbons of the ester, leading to cyclization.

A prominent example is the Knorr pyrazole (B372694) synthesis and related reactions, where a β-dicarbonyl compound reacts with a hydrazine (B178648) derivative. nih.gov The reaction between a substituted β-keto ester and hydrazine hydrate (B1144303) or a substituted hydrazine leads to the formation of a pyrazole ring, a core structure in many pharmaceutically active compounds. nih.govnih.gov The general steps involve the initial condensation of the hydrazine with the ketone, followed by cyclization and dehydration to form the aromatic pyrazole ring.

For instance, the reaction of dioxo-esters with hydrazine hydrate in glacial acetic acid is a known method to produce pyrazole derivatives. nih.gov While a direct example using this compound is not specified, the general reaction mechanism is applicable.

General Scheme for Pyrazole Synthesis:

Step 1: Condensation of a β-keto ester (like this compound) with a hydrazine derivative.

Step 2: Intramolecular cyclization of the resulting intermediate.

Step 3: Dehydration to yield the substituted pyrazole.

This approach is a cornerstone of heterocyclic chemistry and highlights the utility of β-keto esters in creating diverse ring systems. nih.govorganic-chemistry.org

Precursor in the Synthesis of Analogs for Academic Research

The core structure of this compound serves as a valuable scaffold that can be modified to create analogs for academic and industrial research, particularly in medicinal chemistry. nbinno.commedchemexpress.comtargetmol.com By introducing different functional groups, chemists can fine-tune the chemical and biological properties of the resulting molecules.

A notable example is the closely related analog, Ethyl 2-fluoro-3-oxopentanoate. nbinno.com This fluorinated ketone ester is a crucial intermediate in the synthesis of the antifungal agent Voriconazole. nbinno.com The presence of the fluorine atom significantly influences the compound's reactivity and can impart desirable pharmacokinetic properties to the final drug molecule. nbinno.com The synthesis of such a key pharmaceutical intermediate underscores the importance of the ethyl oxopentanoate framework as a starting point for developing new therapeutic agents. nbinno.com

The versatility of this structural motif allows for a wide range of transformations, including:

Oxidation of the keto group. nbinno.com

Reduction to a hydroxyl group. nbinno.com

Substitution reactions. nbinno.com

These derivatizations enable the creation of a library of related compounds, which are essential for structure-activity relationship (SAR) studies in drug discovery. nbinno.comnbinno.com The ability to acquire custom-synthesized quantities of such intermediates is crucial for accelerating research and development pipelines. nbinno.com

Utilization in Materials Science Applications

While specific applications of this compound in materials science are not extensively documented, the general reactivity of β-keto esters suggests their potential use in polymer chemistry. The active methylene (B1212753) group in β-keto esters can participate in various polymerization reactions.

One potential application is in the formation of polymers through Michael addition reactions. For example, diacetoacetates, which contain two β-keto ester functionalities, can react with diacrylates to form Michael addition polymers. acs.org This type of polymerization leverages the nucleophilic character of the enolate derived from the β-keto ester. It is conceivable that bifunctional analogs of this compound could be designed to act as monomers in similar step-growth polymerizations.

The versatility of β-keto esters also extends to their use in creating covalent adaptable polyester (B1180765) networks. These materials can be formed based on transesterification chemistry, a reaction readily undergone by β-keto esters. acs.org Such polymers could have applications in areas requiring materials with dynamic or self-healing properties.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies

While classic methods like the Claisen condensation remain fundamental for the synthesis of β-keto esters, the future points toward more efficient, sustainable, and versatile strategies. fiveable.meresearchgate.net Research is increasingly focused on developing novel catalytic systems and reaction conditions that expand the accessibility and utility of compounds like Ethyl 2-ethyl-3-oxopentanoate.

Key areas of innovation include:

Transition-Metal Catalysis: Palladium-catalyzed reactions have already demonstrated the potential to expand the chemistry of β-keto esters by enabling transformations not achievable through traditional methods. nih.gov Future research will likely uncover new catalytic systems, perhaps employing more abundant and less toxic metals, to facilitate novel carbon-carbon and carbon-heteroatom bond formations at the α-position.

Biocatalysis: The use of enzymes to catalyze the synthesis of β-keto esters offers the promise of high enantioselectivity and mild reaction conditions. This is particularly relevant for creating chiral analogs of this compound, which could have applications in asymmetric synthesis.

Photoredox Catalysis: This rapidly growing field enables unique bond formations under gentle conditions. Applying photoredox catalysis to the synthesis and functionalization of β-keto esters could unlock new pathways for creating complex molecular architectures.

Alternative Reagents: The development of methods using less hazardous and more atom-economical reagents is a continuing trend. For instance, replacing strong, stoichiometric bases with catalytic amounts of milder bases or developing syntheses from unconventional starting materials like α-keto acids and ynamides represents a significant step forward. organic-chemistry.org

Synthetic ApproachPotential AdvantagesResearch Focus
Transition-Metal Catalysis Novel bond formations, increased efficiency. nih.govUse of earth-abundant metals, new ligand development.
Biocatalysis High enantioselectivity, mild conditions.Enzyme screening and engineering for β-keto ester synthesis.
Photoredox Catalysis Unique reactivity, gentle reaction conditions.α-alkylation and other functionalizations.
Alternative Reagents Improved safety and sustainability. organic-chemistry.orgCatalytic base systems, use of non-traditional precursors.

Exploration of Novel Reactivity Patterns

The inherent reactivity of this compound, stemming from its ketone and ester functionalities, makes it a rich substrate for exploring new chemical transformations. researchgate.netfiveable.me While its use in alkylation, hydrolysis, and decarboxylation is well-established, future research will delve into more nuanced and powerful applications. aklectures.com

Emerging areas of reactivity exploration include:

Asymmetric Transformations: Developing catalytic asymmetric methods to control the stereocenter at the α-position is a major goal. This would transform this compound from a simple building block into a sophisticated chiral intermediate for the synthesis of complex molecules like pharmaceuticals and natural products.

Decarboxylative Couplings: Palladium-catalyzed reactions that proceed via decarboxylation of allyl β-keto esters have opened up new avenues for forming α-allyl ketones and other valuable products under neutral conditions. nih.gov Expanding this concept to other types of coupling partners will be a fruitful area of investigation.

Multi-component Reactions: Designing one-pot reactions where this compound reacts with multiple other components to rapidly build molecular complexity is a key strategy for improving synthetic efficiency.

Domino and Cascade Reactions: Utilizing the compound as a trigger for a sequence of intramolecular reactions can lead to the efficient construction of complex cyclic and polycyclic systems. fiveable.me

Advancements in Computational Modeling and Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis, allowing for the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of catalysts and substrates. For this compound, computational modeling offers several promising avenues of research.

Reactivity and Site-Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to analyze the electronic structure of β-keto esters and predict their reactivity. nih.govmdpi.com For example, computational studies can determine the relative susceptibility of the keto and ester carbonyl carbons to nucleophilic attack, guiding the development of selective transformations. mdpi.com

Mechanism Elucidation: When new reactions are discovered, computational modeling can provide detailed insights into the reaction pathway, identifying key intermediates and transition states. This understanding is crucial for optimizing reaction conditions and expanding the scope of the transformation.

Catalyst Design: In silico screening of potential catalysts for new transformations involving this compound can dramatically accelerate the discovery process. By modeling the interaction between the substrate and various catalysts, researchers can identify promising candidates for experimental investigation.

Property Prediction: Computational methods can predict various physicochemical properties of derivatives of this compound, which is valuable in cross-disciplinary fields like drug discovery and materials science. nih.gov

Computational ToolApplication for this compoundExpected Outcome
Density Functional Theory (DFT) Analysis of electrophilic and nucleophilic sites. nih.govmdpi.comPrediction of reactivity and regioselectivity. mdpi.com
Molecular Dynamics (MD) Simulation of substrate-catalyst interactions.Rational design of more efficient catalysts.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with biological activity.Design of new bioactive molecules.

Integration with Flow Chemistry and Automation for Research Scale

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. The integration of this technology with automated systems is set to revolutionize the synthesis and study of compounds like this compound.

Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of a wide range of reaction parameters (e.g., temperature, pressure, reagent concentration, residence time), dramatically accelerating the optimization of synthetic procedures.

Enhanced Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multi-step synthetic sequences, where the output of one reactor is fed directly into the next. acs.orgresearchgate.net This avoids time-consuming and yield-reducing workup and purification steps, as demonstrated in the synthesis of β-keto esters and their subsequent conversion to pyrimidines in a continuous flow process. acs.org

Access to Novel Reaction Space: Flow reactors can operate at temperatures and pressures that are not easily accessible in standard laboratory glassware, potentially enabling new and unique transformations. researchgate.net

The development of continuous flow systems for β-keto ester synthesis, for example through the C-H insertion of ethyl diazoacetate into aldehydes, highlights the potential of this technology. acs.orgthieme-connect.com

Cross-Disciplinary Research Avenues

The versatility of the β-keto ester functional group makes this compound an attractive building block for a wide range of applications beyond traditional organic synthesis. researchgate.netfiveable.me Future research will see its integration into various cross-disciplinary fields.

Medicinal Chemistry: β-keto esters are key intermediates in the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals. researchgate.netnih.gov Recent research has explored β-keto esters as potential antibacterial agents by designing them to act as inhibitors of bacterial quorum sensing, a communication system that regulates virulence. nih.govuri.edu

Materials Science: The ability of β-keto esters to form complexes with metal ions makes them interesting candidates for the development of new catalysts, sensors, and functional materials.

Agrochemicals: Similar to their role in pharmaceuticals, β-keto esters are important structural motifs and synthetic intermediates for new herbicides, pesticides, and fungicides.

Flavor and Fragrance Chemistry: Simple β-keto esters are known to possess interesting organoleptic properties. researchgate.netsigmaaldrich.com Derivatives of this compound could be explored as new flavor and fragrance components.

The continued exploration of this seemingly simple molecule will undoubtedly lead to exciting discoveries, reinforcing the central role of fundamental building blocks in advancing chemical science.

Q & A

Q. What are the established synthetic routes for Ethyl 2-ethyl-3-oxopentanoate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions, such as the Claisen or Dieckmann condensation. For example, ethyl 2-methyl-3-oxobutanoate can react with ethyl bromoacetate under basic conditions to form the β-keto ester, followed by hydrolysis and purification via distillation . Optimization involves adjusting reaction time, temperature, and stoichiometry, with monitoring by TLC or GC-MS to confirm intermediate formation.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • GC-MS : To verify molecular weight and fragmentation patterns (e.g., base peak at m/z 97 for decarboxylation fragments) .
  • NMR : For structural confirmation, particularly 13C^{13}\text{C} NMR to distinguish carbonyl and ester groups.
  • Elemental Analysis : To validate purity by comparing calculated vs. experimental C, H, and O percentages .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize protocols by:

  • Using anhydrous solvents and controlled atmospheres (e.g., nitrogen) to prevent side reactions.
  • Documenting catalyst/substrate ratios (e.g., 1:20,000 for hydrogenation reactions ).
  • Reporting detailed spectral data and error margins for reproducibility audits .

Advanced Research Questions

Q. How can enantioselective hydrogenation of β-keto esters like this compound be optimized?

High enantioselectivity (up to 98.7% ee) is achievable using chiral Ru or Rh catalysts, such as Ru[(R)-BINAP]Cl2_2, under high-pressure H2_2 (50 bar) in methanol at 50°C . Key factors include:

  • Ligand stereochemistry and solvent polarity.
  • Substrate-to-catalyst ratios (up to 20,000:1).
  • Post-reaction analysis via chiral HPLC or polarimetry.

Q. What strategies resolve discrepancies between theoretical and experimental data in elemental analysis?

Discrepancies (e.g., C: 64.15% found vs. 64.27% calculated ) arise from impurities or incomplete reactions. Mitigation strategies include:

  • Re-crystallization or column chromatography for purification.
  • Cross-validation with multiple techniques (e.g., NMR and combustion analysis).
  • Statistical analysis of systematic vs. random errors .

Q. How can kinetic vs. thermodynamic control be studied in the synthesis of this compound derivatives?

Vary reaction conditions:

  • Low temperatures/short times : Favor kinetic products (e.g., less stable enolates).
  • High temperatures/long times : Promote thermodynamic products (e.g., stabilized tautomers). Monitor intermediates via in-situ IR or time-resolved MS .

Q. What methodologies address low yields in scaled-up syntheses of this compound?

Common issues include heat transfer inefficiencies and catalyst deactivation. Solutions:

  • Use flow reactors for better temperature control.
  • Optimize catalyst recycling (e.g., immobilized Ru catalysts ).
  • Conduct Design of Experiments (DoE) to identify critical parameters.

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate reaction mechanisms involving this compound?

  • Isotopic labeling : Use 13C^{13}\text{C}-labeled reagents to trace carbonyl group transformations .
  • Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates.
  • Computational modeling : DFT calculations to predict transition states and intermediate stability .

Q. What statistical approaches are recommended for analyzing contradictory spectral data?

  • Principal Component Analysis (PCA) : To identify outliers in replicate measurements.
  • Error propagation models : Quantify uncertainties in combined techniques (e.g., NMR + MS).
  • Bayesian statistics : To weigh conflicting data points based on prior reliability .

Q. How can researchers validate the environmental stability of this compound?

  • Accelerated degradation studies : Expose the compound to UV light, humidity, and elevated temperatures.
  • LC-MS/MS : Track decomposition products (e.g., hydrolysis to pentanoic acid derivatives).
  • QSAR modeling : Predict persistence and toxicity using substituent electronic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.